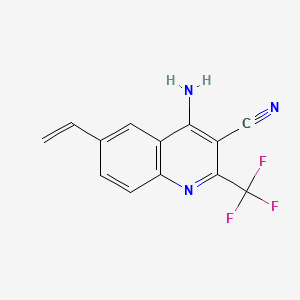

4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

4-amino-6-ethenyl-2-(trifluoromethyl)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3/c1-2-7-3-4-10-8(5-7)11(18)9(6-17)12(19-10)13(14,15)16/h2-5H,1H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDYOIHFWSIUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733713 | |

| Record name | 4-Amino-6-ethenyl-2-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260811-56-0 | |

| Record name | 4-Amino-6-ethenyl-2-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Directed Bromination

The process initiates with regioselective bromination of m-trifluoromethyl fluorobenzene using dibromohydantoin (C₅H₆Br₂N₂O₂) in a mixed glacial acetic acid/sulfuric acid medium. Key parameters:

-

Molar ratio : 0.6:1 (C₅H₆Br₂N₂O₂ : substrate)

-

Acid composition : 4–5 L glacial acetic acid per kg substrate + 5–20 wt% sulfuric acid

-

Reaction time : 5–7 hours under reflux

This step yields 4-fluoro-2-bromo-(trifluoromethyl)benzene with >98% purity, exploiting the ortho-directing effect of the fluorine atom.

Step 2: Cyano Group Introduction

Nucleophilic aromatic substitution replaces bromine with a cyano group using cuprous cyanide in quinoline solvent:

-

Temperature : Reflux conditions (≈210°C for quinoline)

-

CuCN ratio : 1–1.1 equivalents relative to bromide

-

Solvent volume : 3–5 L quinoline per kg bromide

Steam distillation isolates 4-fluoro-2-trifluoromethyl benzonitrile , achieving near-quantitative conversion in optimized batches.

Quinoline Ring Construction via Acetylenic Iminium Salts

Key Reaction Sequence

-

Michael Addition : Aniline derivatives react with acetylenic iminium salts to form propargylamine intermediates.

-

Cyclization : Thermal or acid-catalyzed ring closure constructs the quinoline core.

-

Functionalization : Post-cyclization modifications introduce cyano and amino groups.

Notable Advantages :

Vinyl Group Installation

The 6-vinyl moiety could theoretically arise from:

-

Alkyne Hydration : Base-mediated hydration of a terminal alkyne introduced during the Michael addition step

-

Wittig Olefination : Post-cyclization reaction with stabilized ylides

Experimental Considerations :

-

Protecting Groups : Amino and cyano functionalities may require protection during vinylation steps

-

Stereoelectronic Effects : CF₃ group at C-2 influences π-electron density, potentially directing vinyl group orientation

Comparative Evaluation of Synthetic Routes

Key Challenges :

-

Regioselectivity : Simultaneous control of amino (C-4), CF₃ (C-2), cyano (C-3), and vinyl (C-6) positions demands precise ortho/meta-directing group orchestration.

-

Side Reactions : Competitive pathways include:

-

Hydrolysis of nitrile groups under strong acid/base conditions

-

Polymerization of vinyl substituents during high-temperature steps

-

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline Derivatives

6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS: 1260863-08-8)

- Molecular Formula : C₁₄H₁₀F₃N₃

- Key Differences : The allyl group at position 6 adds a CH₂ unit compared to the vinyl group in the target compound.

- Implications : The allyl substituent may increase steric bulk and alter solubility. However, both compounds share similar electronic profiles due to the trifluoromethyl and carbonitrile groups .

4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS: 1209063-53-5)

- Molecular Formula : C₁₁H₅BrF₃N₃

- Key Differences : A bromo group replaces the vinyl substituent at position 6.

- Its higher molecular weight (316.08 g/mol) may reduce solubility compared to the vinyl analog .

2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS: 1708079-57-5)

- Molecular Formula : C₁₈H₁₅ClFN₃

- Key Differences: A tetrahydroquinoline core with a chloro substituent and a 3-fluorophenyl group.

- The chloro and fluoro groups enhance electrophilicity .

Pyrimidine and Pyrrole Analogs

4-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitriles

- Example Compound: 6a (CAS: Not specified)

- Molecular Formula : Varies (e.g., C₁₈H₁₁F₄N₅ for 6a)

- Key Differences: Pyrimidine core instead of quinoline.

- Implications : Pyrimidines exhibit distinct electronic properties due to their six-membered di-aza ring. These compounds demonstrated antimycobacterial activity against M. tuberculosis H37Rv, suggesting the trifluoromethyl-carbonitrile motif is critical for bioactivity .

4-Amino-2-(trifluoromethyl)-1H-pyrroles

Benzene-Core Derivatives

4-Amino-2-(trifluoromethyl)benzonitrile (CAS: 654-70-6)

Comparative Data Table

| Compound Name | Core Structure | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Activity |

|---|---|---|---|---|---|

| Target Compound | Quinoline | 2-CF₃, 3-CN, 6-vinyl | C₁₃H₈F₃N₃ | 263.22 | Under investigation (potential antimicrobial) |

| 6-Allyl-4-amino-2-CF₃-quinoline-3-CN | Quinoline | 2-CF₃, 3-CN, 6-allyl | C₁₄H₁₀F₃N₃ | 277.24 | Synthetic intermediate |

| 4-Amino-6-bromo-2-CF₃-quinoline-3-CN | Quinoline | 2-CF₃, 3-CN, 6-Br | C₁₁H₅BrF₃N₃ | 316.08 | Halogenated intermediate |

| 4-Amino-2-CF₃-6-arylpyrimidine-5-CN (6a) | Pyrimidine | 2-CF₃, 5-CN, 6-aryl | C₁₈H₁₁F₄N₅ | ~389.3 | Antimycobacterial (M. tuberculosis) |

| 4-Amino-2-CF₃-benzonitrile | Benzene | 2-CF₃, 4-CN | C₈H₅F₃N₂ | 192.14 | Pharmaceutical impurity control |

Biological Activity

4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile is a complex organic compound characterized by its unique combination of functional groups, including an amino group, a trifluoromethyl group, and a vinyl group, all integrated into a quinoline ring structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as proliferation and apoptosis. Research indicates that this compound may modulate key signaling pathways, including the PI3K/Akt pathway , which plays a crucial role in cell survival and growth.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. It has been evaluated against various bacterial strains, particularly those classified under the ESKAPEE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp., and Escherichia coli). The compound demonstrated significant activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Studies and Research Findings

- Antimycobacterial Activity : In vitro studies have shown that related quinoline compounds exhibit promising activity against Mycobacterium avium, with MIC values ranging from 2 to 16 µg/mL. This suggests that similar derivatives may also possess effective antimycobacterial properties .

- Antimalarial Potential : The structural analogs of 4-aminoquinolines have been extensively studied for their antimalarial activity. Compounds derived from this class have shown high potency against Plasmodium falciparum, with IC50 values indicating strong efficacy against drug-resistant strains .

- Inhibition Studies : Further investigations into the compound's effects on cancer cell lines revealed its ability to inhibit proliferation by modulating specific protein expressions related to cancer progression. For instance, it was noted that upregulating CRABP2 and downregulating FABP5 contributed to reduced invasion and migration capabilities in breast cancer cells .

Comparison with Similar Compounds

The biological activities of this compound can be compared with other compounds in the same class:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-2-(trifluoromethyl)benzonitrile | Lacks quinoline ring | Moderate antibacterial activity |

| 4-Amino-2-(trifluoromethyl)pyridine | Contains pyridine instead of quinoline | Lower antimalarial activity |

| 4-Aminoquinoline derivatives | Similar amino and quinoline structures | High potency against Plasmodium falciparum |

This table illustrates the unique position of this compound within its chemical class, highlighting its distinct biological properties.

Q & A

Q. How can researchers optimize the synthesis of 4-Amino-2-(trifluoromethyl)-6-vinylquinoline-3-carbonitrile to improve yield and purity?

- Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters such as catalysts (e.g., palladium on carbon), solvents (polar aprotic solvents like DMF), and temperature (80–120°C). Multi-step protocols starting from halogenated quinoline precursors are common, with intermediates purified via column chromatography. Characterization using NMR and HPLC ensures purity (>95%) and structural confirmation .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer: Key techniques include:

- 1H/13C NMR spectroscopy to verify substituent positions and vinyl group geometry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>98% preferred for biological assays).

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial or anticancer assays?

- Methodological Answer:

- Antimicrobial Activity: Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria, using ciprofloxacin as a positive control.

- Anticancer Activity: Conduct MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM). Include cisplatin as a reference drug.

- Mechanistic Studies: Use flow cytometry to assess apoptosis induction and ROS generation .

Advanced Research Questions

Q. What computational strategies are recommended to predict the binding interactions of this compound with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II) or receptors. Validate docking poses with molecular dynamics simulations (100 ns) in GROMACS.

- QSAR Modeling: Develop models using descriptors like logP, H-bond acceptors, and electrostatic potential to predict activity trends across derivatives .

Q. How should researchers address contradictions in bioactivity data between in vitro and cellular assays?

- Methodological Answer:

- Replicate Experiments: Ensure consistency in cell culture conditions (e.g., serum concentration, passage number).

- Check Compound Stability: Use LC-MS to confirm integrity after incubation in cell media.

- Off-Target Screening: Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended interactions .

Q. What strategies control regioselectivity during functionalization of the quinoline core?

- Methodological Answer:

- Directing Groups: Introduce amino or nitro groups at C-4 to direct electrophilic substitution at C-6 or C-8.

- Metal Catalysis: Use Pd-catalyzed cross-coupling (Suzuki or Heck) for vinyl group installation with minimal side products.

- Solvent Effects: Polar solvents (e.g., DMSO) favor nucleophilic attack at electron-deficient positions .

Q. How can low yields in the final cyclization step be troubleshooted?

- Methodological Answer:

Q. What structural analogs of this compound are critical for structure-activity relationship (SAR) studies?

- Methodological Answer: Synthesize derivatives with:

- Trifluoromethyl replacements (e.g., Cl, Br) to assess steric/electronic effects.

- Vinyl group modifications (e.g., ethynyl, phenyl) to study π-π stacking interactions.

- Amino group substitutions (e.g., methyl, acetyl) to probe hydrogen-bonding requirements.

Compare IC50 values in dose-response assays to identify pharmacophoric elements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.